4-(1H-Pyrazol-1-YL)benzolsulfonylchlorid

Übersicht

Beschreibung

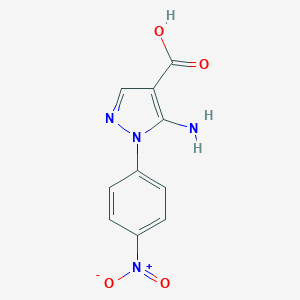

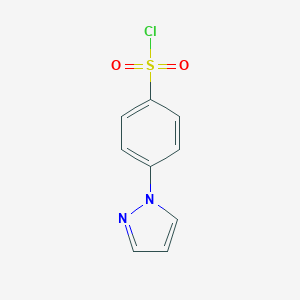

The compound "4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride" is a derivative of benzenesulfonamide, which is a functional group often found in various pharmaceuticals and organic compounds. The presence of the pyrazole ring, a five-membered heterocycle with two nitrogen atoms, suggests potential biological activity and makes it a valuable scaffold for chemical synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as a catalyst for the synthesis of pyrazol-5-ol derivatives, indicating that similar sulfonated benzene compounds can be used in the synthesis of related structures . Additionally, the conversion of carboxylic acids to amides, as seen in the functionalization reactions of pyrazole carboxylic acid and acid chloride, suggests a pathway that could potentially be adapted for the synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can influence the electronic properties of the molecule. For example, the coplanarity of the pyrazole and benzenesulfonamide rings in a related compound suggests that the molecular structure of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride might also exhibit a degree of planarity, affecting its reactivity and interaction with other molecules .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. The silver-catalyzed synthesis of N-aryl-1H-pyrazolyl substituted benzenesulfonamides from ynamides and pyrazoles is an example of a reaction forming a new C-N bond, which could be relevant for the functionalization of the 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride molecule . Moreover, the formation of azo compounds and triazenes from pyrazole derivatives indicates the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. For instance, the Ki values for inhibition of enzymes by benzenesulfonamide derivatives suggest that these compounds can have significant biological activity . The thermal stability of polytopic azoles also indicates that the 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride could be stable under various conditions . Furthermore, the antimicrobial and antioxidant activities of some pyrazole derivatives highlight the potential applications of these compounds in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Antileishmaniale Strukturen

“4-(1H-Pyrazol-1-YL)benzolsulfonylchlorid” wurde bei der Synthese neuer aktiver antileishmanialer Strukturen verwendet . Leishmaniose ist eine vernachlässigte Krankheit, die jedes Jahr etwa 56.000 Todesfälle verursacht . Die aus “this compound” abgeleiteten Verbindungen zeigten ein aktives Profil gegen Leishmania infantum und Leishmania amazonensis . Das Profil von zwei Verbindungen gegen L. infantum war ähnlich dem von Pentamidin, jedoch mit geringerer Zytotoxizität .

Antiparasitäre Aktivität

Die Sulfonamid-Funktionalität von “this compound” kann antiparasitäre Aktivität zeigen . Dies stimmt mit früheren Literatur überein, die zeigt, dass die Sulfonamid-Funktionalität sowohl antiparasitäre als auch antibakterielle und antivirale HIV-Aktivitäten zeigen kann .

Heterocyclische Bausteine

“this compound” wird als heterocyclischer Baustein in der chemischen Synthese verwendet . Es ist bei Chemielieferanten zum Kauf erhältlich und kann in verschiedenen Forschungsanwendungen eingesetzt werden .

Elektrophile aromatische Substitutionsreaktionen

Die Verbindung wurde in regioselektiven elektrophilen aromatischen Substitutionsreaktionen verwendet . Beispielsweise ist das 4-(4-Brom-5-Chlor-3-Methyl-1 H-pyrazol-1-yl

Safety and Hazards

“4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” is classified as a dangerous substance. It has a GHS05 hazard symbol, indicating that it is corrosive . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of new pyrazole families, which have shown activity against leishmania parasites .

Mode of Action

It’s known that the compound can be obtained through a regioselective electrophilic aromatic substitution reaction between the corresponding 1-phenylpyrazole derivative and chlorosulfonic acid .

Biochemical Pathways

Related compounds have been found to exhibit activity against leishmania parasites, suggesting potential involvement in biochemical pathways related to parasitic infection .

Result of Action

Related compounds have shown activity against leishmania parasites, suggesting potential antiparasitic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride. For instance, it’s recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C . Contact with water can liberate toxic gas , indicating that moisture levels in the environment could affect the compound’s stability and safety.

Eigenschaften

IUPAC Name |

4-pyrazol-1-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXRGFFTKHQGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380112 | |

| Record name | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18336-39-5 | |

| Record name | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)

![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)

![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)